1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester
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Overview
Description
1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester is an organic compound with a complex structure. It is a derivative of benzenedicarboxylic acid, where the carboxylic acid groups are esterified with 4-(1,1-dimethylethyl)phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester typically involves the esterification of 1,3-benzenedicarboxylic acid with 4-(1,1-dimethylethyl)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1,3-benzenedicarboxylic acid and 4-(1,1-dimethylethyl)phenol.
Oxidation: The phenyl groups can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as nitric acid for nitration, and halogens (chlorine, bromine) for halogenation, are commonly used.
Major Products Formed
Hydrolysis: 1,3-Benzenedicarboxylic acid and 4-(1,1-dimethylethyl)phenol.
Oxidation: Quinones or other oxidized phenyl derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer, stabilizer, or additive in various industrial products, including plastics and coatings.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, or van der Waals forces. These interactions can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Another ester derivative of 1,3-benzenedicarboxylic acid, commonly used as a plasticizer.
1,3-Benzenedicarboxylic acid, dimethyl ester: A simpler ester derivative used in various chemical syntheses.
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester: Similar in structure but with different ester groups, leading to variations in physical and chemical properties.
Uniqueness
1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester is unique due to the presence of bulky 4-(1,1-dimethylethyl)phenyl groups, which can influence its steric properties and reactivity. This uniqueness makes it suitable for specific applications where such steric effects are desirable.
Properties
CAS No. |
3927-14-8 |
---|---|
Molecular Formula |
C28H30O4 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
bis(4-tert-butylphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C28H30O4/c1-27(2,3)21-10-14-23(15-11-21)31-25(29)19-8-7-9-20(18-19)26(30)32-24-16-12-22(13-17-24)28(4,5)6/h7-18H,1-6H3 |
InChI Key |
ITDAQPXMOAPEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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